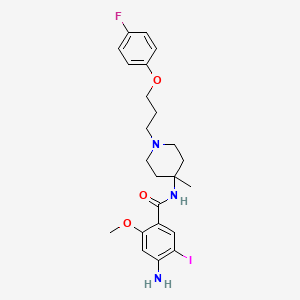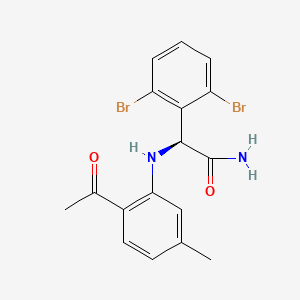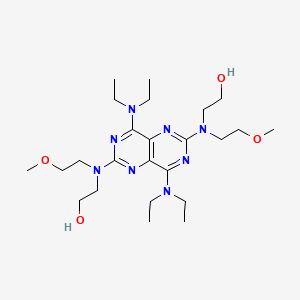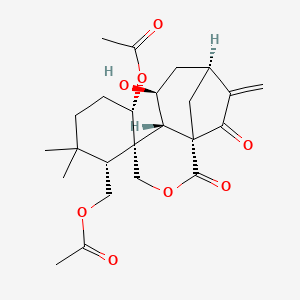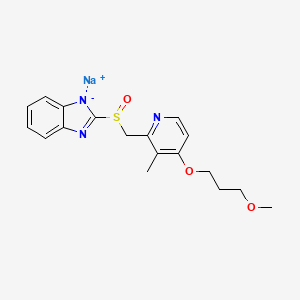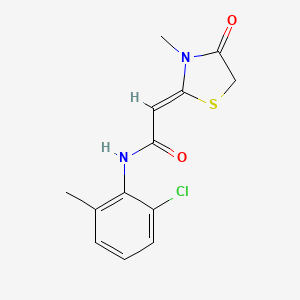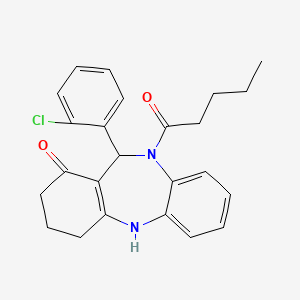
RBC10
概要
説明
RBC10は、Ral GTPaseを標的とする低分子阻害剤であり、特にRalとそのエフェクターRALBP1との結合を阻害します。 この化合物は、Ral媒介によるマウス胚線維芽細胞の細胞拡散とヒト癌細胞株の足場非依存性増殖を阻害することにより、抗癌剤としての大きな可能性を示しています .
準備方法
合成経路と反応条件: RBC10の合成には、化合物を50μLのジメチルスルホキシド(DMSO)に溶解してマザーリカーを調製し、マザーリカー濃度を40mg/mLにする方法が含まれます . 詳細な合成経路と反応条件は、機密情報であり、公表されていません。
工業的生産方法: this compoundの工業的生産方法については、入手可能な文献では明確に記述されていません。
化学反応の分析
反応の種類: RBC10は主に、RalとRALBP1の相互作用を阻害する結合阻害反応を起こします。 阻害剤としての役割において、酸化、還元、置換などの一般的な化学反応は起こりません .
一般的な試薬と条件: this compoundで使用される主な試薬は、溶解用のジメチルスルホキシド(DMSO)です。 この化合物は標準的な実験室条件下で安定しており、特別な取扱いは必要ありません .
生成される主要な生成物: this compoundは阻害剤であるため、化学反応によって主要な生成物を生成しません。 その主な機能は、RalとRALBP1の結合を阻害し、それによって癌細胞の増殖に関与する下流シグナル伝達経路を阻止することです .
4. 科学研究への応用
This compoundは、特に癌研究と細胞生物学の分野で、いくつかの科学研究への応用があります。 細胞拡散と足場非依存性増殖におけるRal GTPaseの役割を研究するために使用されています。 Ral媒介経路を阻害することにより、this compoundは研究者が癌細胞の増殖と転移のメカニズムを理解するのに役立ちます .
癌研究に加えて、this compoundは細胞シグナル伝達と分子生物学を含む研究にも使用されています。 特定のタンパク質間相互作用を阻害する能力は、複雑な細胞経路を解明するための貴重なツールとなります .
科学的研究の応用
RBC10 has several scientific research applications, particularly in the fields of cancer research and cell biology. It is used to study the role of Ral GTPases in cell spreading and anchorage-independent growth. By inhibiting Ral-mediated pathways, this compound helps researchers understand the mechanisms of cancer cell proliferation and metastasis .
In addition to cancer research, this compound is also used in studies involving cell signaling and molecular biology. Its ability to inhibit specific protein-protein interactions makes it a valuable tool for dissecting complex cellular pathways .
作用機序
RBC10は、Ral GTPaseに結合して、エフェクタータンパク質RALBP1との相互作用を阻害することにより、その効果を発揮します。 この阻害は、Ral媒介による細胞拡散と足場非依存性増殖を阻止し、これらは癌細胞の増殖において重要なプロセスです . This compoundの分子標的は、細胞骨格の構成や小胞輸送など、さまざまな細胞プロセスに関与しているRal GTPaseとその下流シグナル伝達経路です .
類似化合物:
- RBC6
- RBC8
- BQU57
比較: this compound、RBC6、およびRBC8はすべて、Ral GTPaseを標的とする低分子阻害剤です。 this compoundは、Ral媒介による細胞拡散と足場非依存性増殖の特異的な阻害において独特です。 RBC8とその誘導体BQU57は、結合親和性と特異性が異なるものの、同様の阻害効果を示しています .
This compoundは、Ral GTPaseに対する高い効力と選択性により、癌研究と治療開発のための貴重なツールとなっています .
類似化合物との比較
- RBC6
- RBC8
- BQU57
Comparison: RBC10, RBC6, and RBC8 are all small molecule inhibitors that target the Ral GTPase. this compound is unique in its specific inhibition of Ral-mediated cell spreading and anchorage-independent growth. RBC8 and its derivative BQU57 have shown similar inhibitory effects but with different binding affinities and specificities .
This compound stands out due to its high potency and selectivity for the Ral GTPase, making it a valuable tool for cancer research and therapeutic development .
特性
IUPAC Name |
6-(2-chlorophenyl)-5-pentanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O2/c1-2-3-15-22(29)27-20-13-7-6-11-18(20)26-19-12-8-14-21(28)23(19)24(27)16-9-4-5-10-17(16)25/h4-7,9-11,13,24,26H,2-3,8,12,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERBEDAMDXRGFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1C(C2=C(CCCC2=O)NC3=CC=CC=C31)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is RBC10 and why is it of interest to cancer researchers?
A1: this compound (11-(2-Chlorophenyl)-2,3,4,5,10,11-hexahydro-10-(1-oxopentyl)-1H-Dibenzo[b,e][1,4]diazepin-1-one) is a small molecule identified through virtual screening for its ability to bind to the GDP-bound form of Ral GTPase. [, ] RalA and RalB are proteins involved in various cellular processes, including proliferation, survival, and metastasis, and have been implicated in the development and progression of several cancers. [] Therefore, inhibiting Ral function with compounds like this compound is a potential strategy for cancer treatment.
Q2: How does this compound interact with its target, Ral GTPase?
A2: this compound binds to a specific site on the GDP-bound form of Ral. [] This binding is thought to lock Ral in its inactive GDP-bound state, preventing it from being activated by guanine nucleotide exchange factors (GEFs) and subsequently inhibiting its downstream signaling. []
Q3: What are the downstream effects of this compound inhibiting Ral GTPase activity?
A3: While the exact mechanisms are still under investigation, research suggests that this compound's inhibition of Ral GTPase leads to several effects on cancer cells, including:
- Reduced Cell Viability and Proliferation: Studies have shown that this compound can decrease the viability and proliferation of various cancer cell lines. []
- Inhibition of Cell Migration and Invasion: this compound has demonstrated the ability to hinder the migration and invasion of cancer cells, key processes in metastasis. []
Q4: Has the Structure-Activity Relationship (SAR) of this compound or related compounds been explored?
A4: While the provided research focuses on this compound specifically, it mentions identifying several related compounds (RBC6, RBC8) with similar Ral-binding properties. [] This suggests ongoing SAR studies are being conducted to optimize the potency, selectivity, and drug-like properties of these Ral inhibitors.
Q5: Are there any analytical methods used to characterize or quantify this compound?
A5: The research mentions using Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the interaction between this compound and Ral. [] Additional analytical methods for characterizing and quantifying this compound are likely employed but not specifically detailed in the provided research papers.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


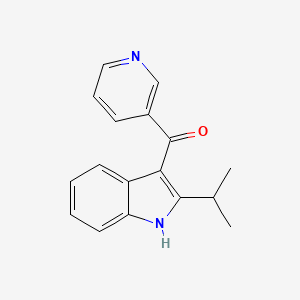
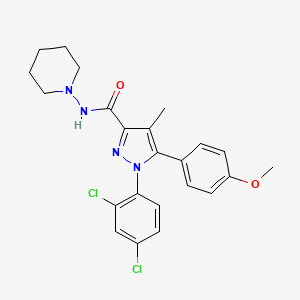
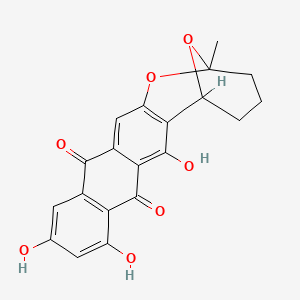


![4-[(3,5-Di-tert-butyl-4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B1678773.png)
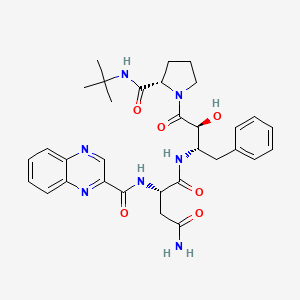
![4-[(E)-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B1678775.png)
